molecular formula C8H9N3OS B1598077 2-Hydrazinyl-4-methoxy-1,3-benzothiazole CAS No. 53065-23-9

2-Hydrazinyl-4-methoxy-1,3-benzothiazole

Cat. No. B1598077
CAS RN: 53065-23-9
M. Wt: 195.24 g/mol
InChI Key: CSTCVTVRTJAYAR-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4-methoxy-1,3-benzothiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic organic compound that consists of a benzothiazole ring fused with a hydrazine group. This compound has been studied extensively for its biological activities and potential therapeutic applications.

Scientific Research Applications

Corrosion Inhibition

Research by Ajmal, Mideen, and Quraishi (1994) demonstrated the effectiveness of 2-hydrazino-6-methyl-benzothiazole derivatives as corrosion inhibitors for mild steel in acidic solutions. The compound showed a predominant cathodic inhibition mechanism in hydrochloric acid and mixed inhibition in sulfuric acid, suggesting its potential application in protecting metal surfaces in corrosive environments Ajmal, Mideen, & Quraishi, 1994.

Antiproliferative Activities

Grozav et al. (2014) synthesized new arylidene-hydrazinyl-thiazole derivatives, evaluating their antiproliferative activities against carcinoma cell lines. Significant activity was observed in specific derivatives, highlighting the potential of 2-hydrazinyl-4-methoxy-1,3-benzothiazole as a scaffold for developing anticancer agents Grozav et al., 2014.

Synthesis of Novel Compounds

Juber, Hamed, and Khalil (2020) reported on the synthesis and biological evaluation of 6-methoxy-2-amino benzothiazole derivatives, including 6-methoxy2-hydrazinobenzothiazole, for their antibacterial activity against various microorganisms. This work emphasizes the compound's utility in creating new molecules with potential applications in combating bacterial infections Juber, Hamed, & Khalil, 2020.

Magnetic Resonance Imaging (MRI) Contrast Agents

Wan et al. (2016) explored the introduction of 2-hydrazino-6-methoxy-1,3-benzothiazole into diethylenetriamine pentaacetic (DTPA) for the development of a non-ion Gd(III) complex as a high-efficacy MRI contrast agent. This compound exhibited superior longitudinal relaxivity compared to commercial agents, suggesting its potential for enhancing MRI diagnostic accuracy Wan et al., 2016.

properties

IUPAC Name

(4-methoxy-1,3-benzothiazol-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c1-12-5-3-2-4-6-7(5)10-8(11-9)13-6/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTCVTVRTJAYAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70365936
Record name 2-Hydrazinyl-4-methoxy-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazinyl-4-methoxy-1,3-benzothiazole

CAS RN

53065-23-9
Record name Benzothiazole, 2-hydrazinyl-4-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53065-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydrazinyl-4-methoxy-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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